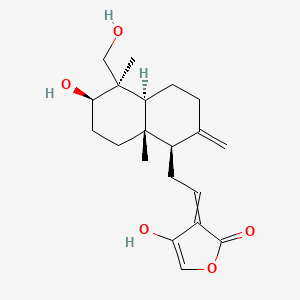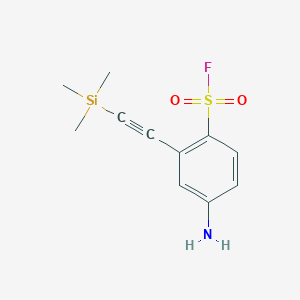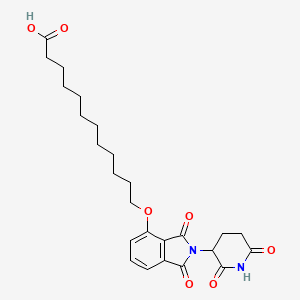![molecular formula C23H22FNO4 B11936010 (2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid](/img/structure/B11936010.png)
(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALX-1393: is a chemical compound known for its role as a selective inhibitor of the glycine transporter type 2 (GLYT2). This compound has garnered attention in the field of neuroscience due to its potential therapeutic applications, particularly in pain management. The chemical formula of ALX-1393 is C23H22FNO4 , and it has a molar mass of 395.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALX-1393 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 2-benzyloxyphenyl and 3-fluorophenyl with appropriate reagents to form the intermediate compound.
Functionalization: The intermediate compound is then functionalized by introducing an amino group and a carboxyl group through a series of reactions involving reagents such as ammonia and carbon dioxide.
Final assembly: The final step involves the coupling of the functionalized intermediate with L-serine to form ALX-1393.
Industrial Production Methods: Industrial production of ALX-1393 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: ALX-1393 undergoes various chemical reactions, including:
Oxidation: ALX-1393 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in ALX-1393.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create derivatives of ALX-1393.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of ALX-1393, which can have different pharmacological properties .
Scientific Research Applications
ALX-1393 has several scientific research applications, including:
Neuroscience: It is used to study the role of glycine transporters in the central nervous system and their involvement in pain pathways.
Pain Management: ALX-1393 has shown potential as an analgesic by increasing glycine levels, which helps in reducing pain transmission.
Pharmacology: It is used to investigate the pharmacodynamics and pharmacokinetics of glycine transporter inhibitors.
Drug Development: ALX-1393 serves as a lead compound for developing new therapeutics targeting glycine transporters.
Mechanism of Action
ALX-1393 exerts its effects by inhibiting the action of glycine transporter type 2 (GLYT2). This inhibition leads to elevated levels of glycine, an inhibitory neurotransmitter, in the synaptic cleft. The increased glycine levels enhance inhibitory neurotransmission, which helps in reducing the transmission of pain signals. The molecular targets involved include the glycine transporter proteins present in the spinal cord and other regions of the central nervous system .
Comparison with Similar Compounds
ORG25543: Another selective inhibitor of glycine transporter type 2, with similar analgesic properties.
Bitopertin: A selective inhibitor of glycine transporter type 1, used in the treatment of central nervous system disorders.
Sarcosine: A competitive inhibitor of glycine transporter type 1, also used in neurological research.
Uniqueness of ALX-1393: ALX-1393 is unique due to its high selectivity for glycine transporter type 2, which makes it particularly effective in modulating glycinergic neurotransmission. This selectivity reduces the likelihood of off-target effects, making ALX-1393 a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C23H22FNO4 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid |
InChI |
InChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m1/s1 |
InChI Key |
ADUSZEGHFWRTQS-PSDZMVHGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B11935942.png)
![2-[5-(Cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11935945.png)
![1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid](/img/structure/B11935954.png)


![5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide](/img/structure/B11935969.png)

![N-(4-fluorophenyl)-4,5-dimethyl-6-[(1S)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine](/img/structure/B11935991.png)
![4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11935992.png)
![2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935996.png)
![[(2R,3R,6R,7S,10S)-7,10-dihydroxy-2-[(2E,4E,6S)-6-hydroxy-7-[(2S,3S)-3-[(2S,3R)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate](/img/structure/B11936001.png)


